

# Genetic Interactions of LAS17 in Yeast: An In-depth Technical Guide

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## Compound of Interest

Compound Name: LAS17  
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This technical guide provides a comprehensive overview of the genetic and physical interactions of the *Saccharomyces cerevisiae* protein **Las17**, the yeast homolog of the human Wiskott-Aldrich Syndrome protein (WASP). **Las17** is a key regulator of actin dynamics, playing a crucial role in processes such as endocytosis and actin patch assembly. Understanding its interaction network is vital for elucidating the molecular mechanisms of cytoskeletal regulation and for identifying potential targets for therapeutic intervention.

## Introduction to Las17

**Las17p** is a multidomain protein that acts as a nucleation-promoting factor (NPF), stimulating the actin-nucleating activity of the Arp2/3 complex.[1][2] It is essential for the formation of branched actin networks that provide the force for membrane invagination during clathrin-mediated endocytosis.[3][4][5] The protein consists of an N-terminal WASp Homology 1 (WH1) domain, a central proline-rich region (PRR), and a C-terminal VCA (Verprolin homology, Central, and Acidic) domain. The VCA domain is responsible for binding to G-actin and the Arp2/3 complex, thereby promoting actin polymerization. The proline-rich region mediates

interactions with various SH3 domain-containing proteins, which regulate **Las17p**'s activity and localization.

## Genetic and Physical Interactions of LAS17

The functional network of **Las17** has been extensively studied through various genetic and proteomic approaches. The following tables summarize the key genetic and physical interactors of **LAS17**, providing quantitative data where available.

### Genetic Interactions

Genetic interaction studies, particularly Synthetic Genetic Array (SGA) analysis, have revealed a multitude of genes that show synthetic lethality, synthetic growth defects, or suppression when mutated in combination with a **las17** mutation. These interactions often highlight functional relationships between genes acting in parallel or redundant pathways.

Interacting Gene	Gene Product/Function	Interaction Type	Quantitative Score (SGA)	Reference
ARP2	Subunit of the Arp2/3 complex	Synthetic Lethality	-	
ARP3	Subunit of the Arp2/3 complex	Synthetic Lethality	-	
VRP1	Verprolin, actin-binding protein	Synthetic Lethality	-	-
SLA1	Cytoskeletal protein involved in endocytosis	Negative Genetic	-	
SAL1	Mitochondrial ATP/ADP antiporter	Negative Genetic	-0.1762	
LSB6	Las17-binding protein	Phenotypic Suppression	-	

Note: A negative SGA score indicates a negative genetic interaction (e.g., synthetic sickness or lethality), while a positive score indicates a positive genetic interaction (e.g., suppression).

## Physical Interactions

Physical interaction data, derived from methods such as yeast two-hybrid (Y2H), co-immunoprecipitation (Co-IP), and affinity capture-mass spectrometry, identify proteins that directly or indirectly associate with **Las17p** to form functional complexes.

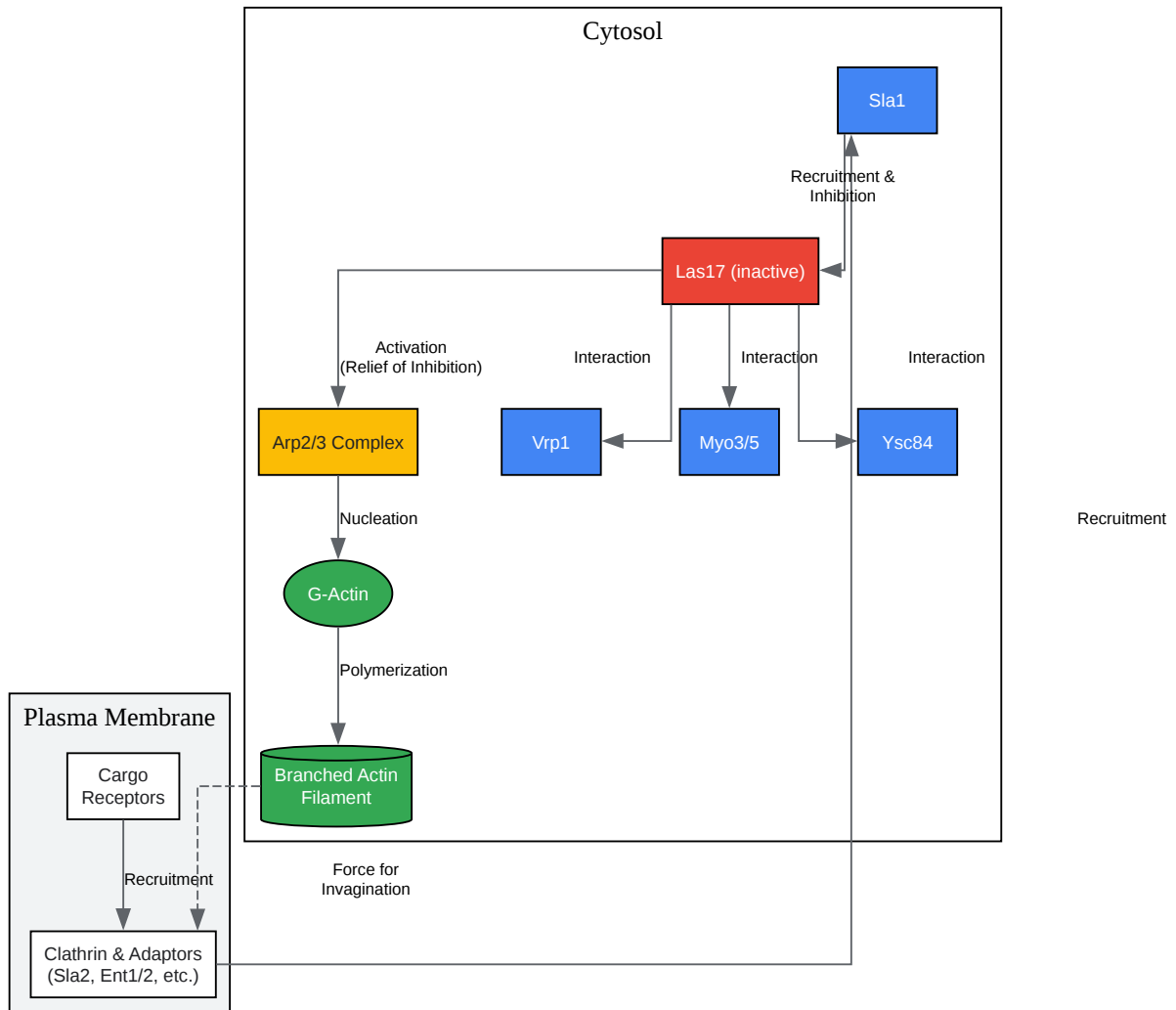
Interacting Protein	Gene	Function	Experimental Evidence
Arp2p	ARP2	Arp2/3 complex subunit	Co-immunoprecipitation, Two-Hybrid
Arp3p	ARP3	Arp2/3 complex subunit	Co-immunoprecipitation, Two-Hybrid
Vrp1p	VRP1	Actin-binding protein, endocytosis	Two-Hybrid, Affinity Capture-MS
Sla1p	SLA1	Endocytic protein, actin regulation	Two-Hybrid, Affinity Capture-MS, Co-fractionation
Ysc84p	YSC84	SH3 domain-containing protein, endocytosis	Two-Hybrid, Affinity Capture-MS
Myo3p	MYO3	Type I myosin, endocytosis	Two-Hybrid
Myo5p	MYO5	Type I myosin, endocytosis	Two-Hybrid
Bbc1p	BBC1	Actin-binding protein, endocytosis	Two-Hybrid
Lsb1p	LSB1	Las17-binding protein, negative regulator	Two-Hybrid
Lsb2p	LSB2	Las17-binding protein	Two-Hybrid
Actin	ACT1	Cytoskeletal protein	Two-Hybrid, Biochemical Assays

## Signaling Pathways and Regulatory Networks

**Las17p** is a central hub in the regulation of actin dynamics at the site of endocytosis. Its activity is tightly controlled by a network of interacting proteins.

## **Las17 Activation at the Endocytic Site**

The following diagram illustrates the key steps in the recruitment and activation of **Las17p** during clathrin-mediated endocytosis.



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Caption: Recruitment and activation of **Las17** at the endocytic site.

During the early stages of endocytosis, clathrin and various adaptor proteins are recruited to the plasma membrane. Sla1p is then recruited, which in turn recruits **Las17p** but keeps it in an inactive state. Upon a yet-to-be-fully-elucidated signal, the inhibition is relieved, allowing **Las17p** to bind to and activate the Arp2/3 complex. This leads to a burst of actin polymerization, generating the force required for membrane invagination and vesicle formation.

## Experimental Protocols

This section provides detailed methodologies for key experiments used to study the genetic and physical interactions of **Las17**.

## Synthetic Genetic Array (SGA) Analysis

SGA analysis is a high-throughput method for systematically constructing double mutants in yeast to identify genetic interactions.

Protocol:

- **Query Strain Construction:** A query strain containing a mutation in the gene of interest (e.g., **las17Δ**) linked to a selectable marker (e.g., **natMX**) and a reporter for mating type selection (e.g., **MFA1pr-HIS3**) is constructed.
- **Mating:** The query strain is mated with an ordered array of viable yeast deletion mutants, each containing a different selectable marker (e.g., **kanMX**). This is typically performed on a high-density format (e.g., 1536-well plates) using a robotic platform.
- **Diploid Selection:** Diploid cells are selected on a medium that selects for both markers from the parent strains (e.g., **YPD + G418 + ClonNAT**).
- **Sporulation:** The diploid cells are transferred to a sporulation medium to induce meiosis.
- **Haploid Selection:** Haploid progeny are selected on a medium that selects for the desired mating type (e.g., **SD/-His**) and the markers present in the single and double mutants.
- **Double Mutant Selection:** Haploid double mutants are selected on a medium containing both antibiotics (e.g., **SD/-His + G418 + ClonNAT**).

- **Phenotypic Analysis:** The growth of the double mutant colonies is quantitatively assessed by measuring colony size from digital images. A genetic interaction score ( $\epsilon$ ) is calculated by comparing the observed fitness of the double mutant to the expected fitness based on the fitness of the single mutants.

## Yeast Two-Hybrid (Y2H) Assay

The Y2H assay is a powerful technique for identifying binary protein-protein interactions in vivo.

Protocol:

- **Plasmid Construction:** The coding sequence of the "bait" protein (e.g., **Las17**) is cloned into a vector that fuses it to a DNA-binding domain (DBD) of a transcription factor (e.g., GAL4-DBD). The coding sequence of the "prey" protein (potential interactor) is cloned into a separate vector that fuses it to an activation domain (AD) of the transcription factor (e.g., GAL4-AD).
- **Yeast Transformation:** The bait and prey plasmids are co-transformed into a suitable yeast reporter strain. This strain typically has reporter genes (e.g., HIS3, ADE2, lacZ) under the control of promoters that are recognized by the DBD.
- **Selection and Screening:**
  - Transformed yeast cells are plated on a selective medium lacking the nutrients corresponding to the markers on the plasmids (e.g., SD/-Leu/-Trp) to select for cells that have taken up both plasmids.
  - To test for an interaction, the cells are then plated on a more stringent selective medium that also lacks the nutrient produced by the reporter gene (e.g., SD/-Leu/-Trp/-His). Growth on this medium indicates a positive interaction.
  - For a colorimetric assay, a filter lift assay can be performed to detect the expression of the lacZ reporter gene by observing the development of a blue color in the presence of X-gal.
- **Controls:** Appropriate positive and negative controls are essential to validate the results and rule out auto-activation by the bait protein.

## Co-immunoprecipitation (Co-IP)

Co-IP is used to demonstrate that two proteins are part of the same complex within the cell.

Protocol:

- **Yeast Cell Lysis:** Yeast cells expressing a tagged version of the protein of interest (e.g., **Las17-TAP**) are grown to mid-log phase and harvested. The cells are then lysed to release the protein complexes. This can be achieved by methods such as bead beating or cryogenic grinding in a suitable lysis buffer containing protease and phosphatase inhibitors.
- **Immunoprecipitation:** The cell lysate is incubated with an antibody that specifically recognizes the tagged protein (or an untagged protein if a specific antibody is available). The antibody-protein complexes are then captured using protein A/G-coupled beads.
- **Washing:** The beads are washed several times with lysis buffer to remove non-specifically bound proteins.
- **Elution:** The bound protein complexes are eluted from the beads, typically by boiling in SDS-PAGE sample buffer or by using a low pH elution buffer.
- **Western Blot Analysis:** The eluted proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with a primary antibody specific to the suspected interacting protein, followed by a secondary antibody conjugated to an enzyme for detection. The presence of a band corresponding to the co-immunoprecipitated protein indicates an interaction.

## Pyrene-Actin Polymerization Assay

This in vitro assay is used to measure the effect of a protein on the kinetics of actin polymerization.

Protocol:

- **Preparation of Reagents:**
  - Monomeric actin is purified and a fraction of it is labeled with pyrene iodoacetamide.

- The protein of interest (e.g., purified **Las17p** or its fragments) and other regulatory factors (e.g., Arp2/3 complex) are prepared and dialyzed into a low-salt G-buffer.
- Assay Setup:
  - A mixture of unlabeled and pyrene-labeled G-actin is prepared in G-buffer.
  - The protein(s) to be tested are added to the actin mixture.
- Initiation of Polymerization: Actin polymerization is initiated by the addition of a high-salt polymerization buffer (containing KCl and MgCl<sub>2</sub>).
- Fluorescence Measurement: The fluorescence of the pyrene-labeled actin is monitored over time using a fluorometer (excitation ~365 nm, emission ~407 nm). The fluorescence of pyrene-actin increases significantly upon its incorporation into actin filaments.
- Data Analysis: The rate of actin polymerization is determined from the slope of the fluorescence curve. An increase in the polymerization rate in the presence of the test protein indicates that it promotes actin polymerization.

## Live-Cell Imaging of Endocytosis

Live-cell imaging allows for the visualization of the dynamic localization and behavior of fluorescently-tagged proteins during endocytosis in living yeast cells.

Protocol:

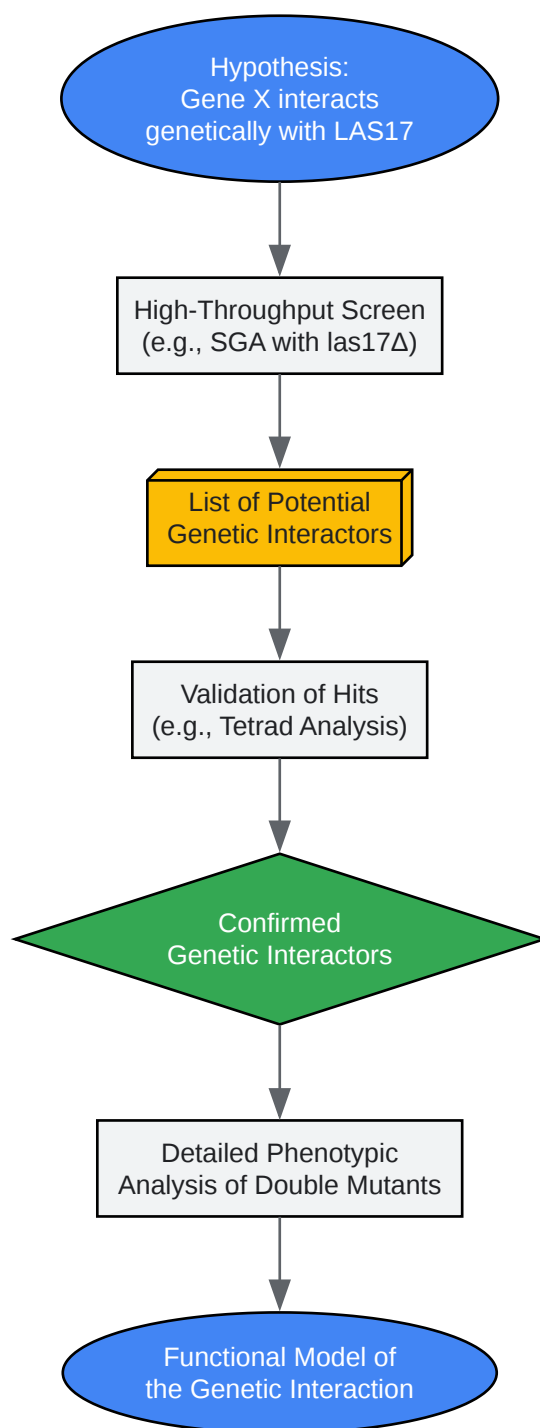
- Strain Construction: A yeast strain is constructed where the protein of interest (e.g., **Las17**) and other endocytic markers are tagged with fluorescent proteins (e.g., GFP, mCherry) at their endogenous loci.
- Cell Preparation: Yeast cells are grown to early or mid-log phase in an appropriate synthetic medium.
- Microscopy:
  - A small volume of the cell culture is placed on a glass-bottom dish or a slide with an agarose pad.

- The cells are imaged using a fluorescence microscope equipped with a high-sensitivity camera.
- Time-lapse imaging is performed to capture the dynamic behavior of the fluorescently tagged proteins at endocytic sites.
- Image Analysis: The acquired images are analyzed to determine parameters such as the lifetime, intensity, and movement of the fluorescently tagged proteins at the endocytic patches. This information provides insights into the role of the protein in the different stages of endocytosis.

## Logical Relationships and Workflows

The following diagrams illustrate the logical flow of experiments used to characterize the genetic interactions of **LAS17**.

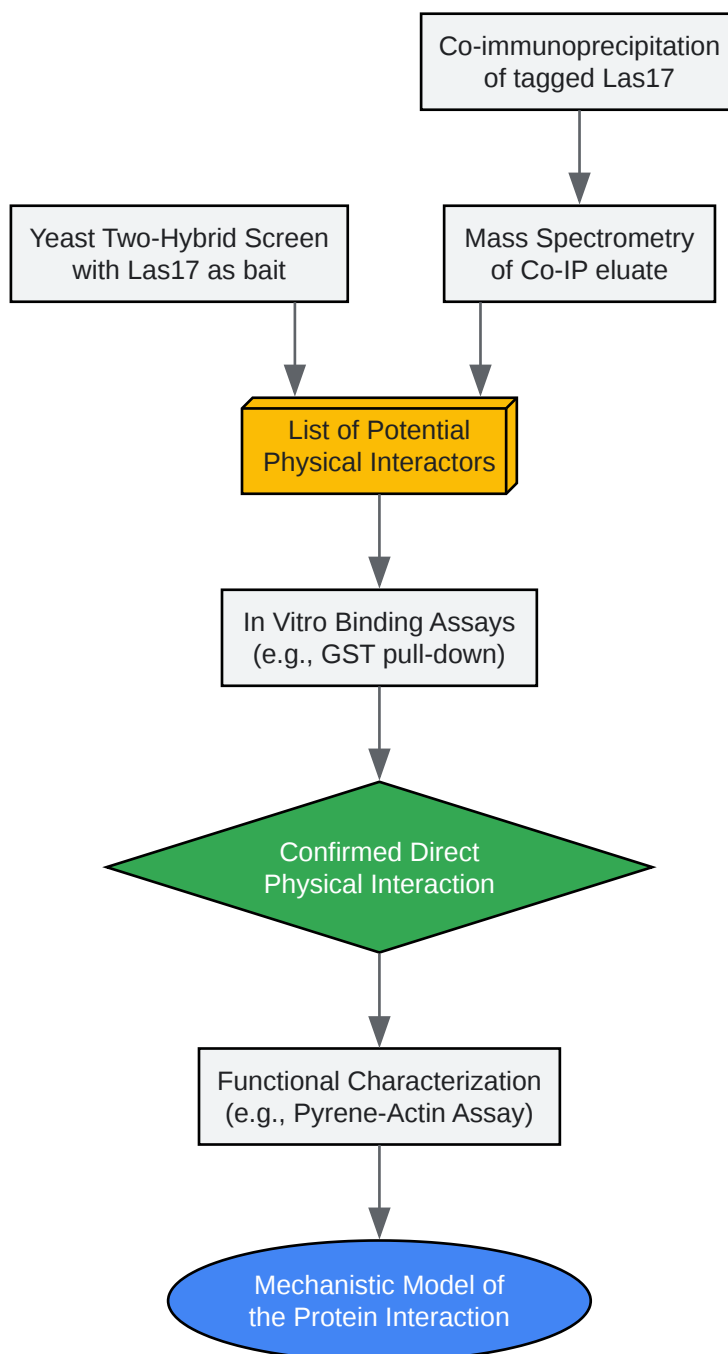
## Experimental Workflow for Identifying Genetic Interactions



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Caption: Workflow for identifying and characterizing genetic interactions.

## Workflow for Validating Physical Interactions



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Caption: Workflow for identifying and validating physical protein interactions.

## Conclusion

**Las17p** is a critical regulator of the actin cytoskeleton in *Saccharomyces cerevisiae*, with a complex network of genetic and physical interactions that are essential for its function in

endocytosis and other cellular processes. The data and protocols presented in this guide provide a comprehensive resource for researchers and scientists working to further unravel the intricacies of **Las17p**'s function and its role in cellular signaling. For drug development professionals, a deeper understanding of this network may reveal novel targets for therapeutic intervention in diseases where actin dynamics are dysregulated.

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- To cite this document: BenchChem. [Genetic Interactions of LAS17 in Yeast: An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b10831071/docs#genetic-interactions-of-las17-in-yeast-an-in-depth-technical-guide\]](https://www.benchchem.com/product/b10831071/docs#genetic-interactions-of-las17-in-yeast-an-in-depth-technical-guide)

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